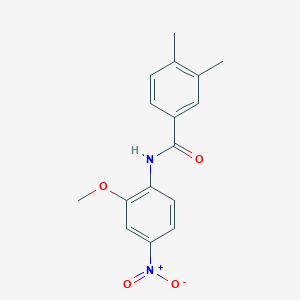
N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide involves various chemical reactions and starting materials. For instance, the synthesis of nicardipine, a compound with a similar nitrophenyl moiety, was achieved through the resolution of dihydropyridine derivatives using cinchonidine and cinchonine as resolving agents . Another related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was synthesized and characterized by various spectroscopic methods, demonstrating the complexity and precision required in synthesizing nitrophenyl-related compounds .
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray diffraction (XRD) studies. For example, the XRD study of N-chloro-N-methoxy-4-nitrobenzamide, a compound with structural similarities, revealed a high pyramidality degree of the amide nitrogen atom . Such detailed structural analyses are crucial for understanding the properties and potential reactivity of the compounds.
Chemical Reactions Analysis
Compounds with nitrophenyl groups can undergo various chemical reactions. N-chloro-N-methoxy-4-nitrobenzamide, for instance, selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN, and its methanolysis yields N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine . These reactions highlight the reactivity of the nitro and amide groups in these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, for example, adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . These interactions can affect the compound's solubility, stability, and reactivity.
Biological Activity
Some 4-nitro-N-phenylbenzamides have been evaluated for their biological activities, such as anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)-4-nitrobenzamide showed significant efficacy in the maximal electroshock-induced seizure test . The biological activity of these compounds is an important aspect of their comprehensive analysis, as it can lead to potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is involved in various synthetic processes. For instance, it plays a role in the synthesis of carbazomycin B, a compound obtained through radical arylation of benzene, showcasing its utility in complex organic syntheses (Crich & Rumthao, 2004).
- Its derivatives have been studied for corrosion inhibition, particularly in the context of mild steel acidic corrosion. The presence of methoxy (OCH3) and nitro (NO2) substituents significantly influences the inhibition efficiency (Mishra et al., 2018).
Biomedical Applications
- In biomedical research, derivatives of N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide have been used in the development of light-switchable polymers. These polymers can transition from cationic to zwitterionic forms, and have applications in DNA interactions and antibacterial activities (Sobolčiak et al., 2013).
- In a related context, these derivatives have been explored for their potential in photoreagents for protein crosslinking and affinity labeling, demonstrating their utility in biochemical and molecular biology research (Jelenc, Cantor, & Simon, 1978).
Optical and Electronic Applications
- The compound has been a subject of research in the field of nonlinear optics. For example, studies have investigated its derivatives for applications in optical device technologies such as optical limiters and switches (Naseema et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-4-5-12(8-11(10)2)16(19)17-14-7-6-13(18(20)21)9-15(14)22-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUILELUNXGJTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
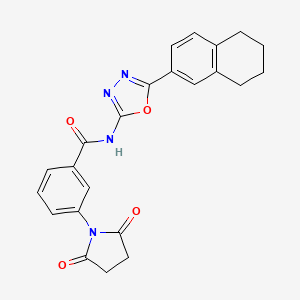
![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)
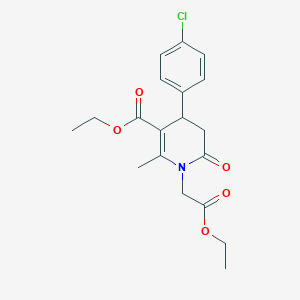
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)
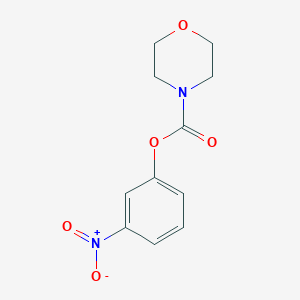
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
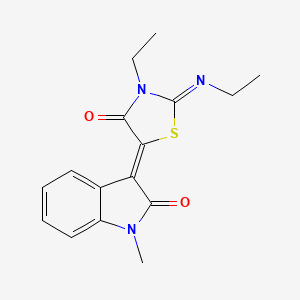
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)
![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)